molecular formula C16H18O3 B3269646 5-(3-Hydroxy-2-phenylpropyl)-2-methoxyphenol CAS No. 51458-20-9

5-(3-Hydroxy-2-phenylpropyl)-2-methoxyphenol

Cat. No. B3269646
CAS RN: 51458-20-9
M. Wt: 258.31 g/mol
InChI Key: PBCXBSOYUFQBIR-UHFFFAOYSA-N
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Description

“5-(3-Hydroxy-2-phenylpropyl)-2-methoxyphenol” is a chemical compound with the molecular formula C16H18O3 . It is related to the compound “3-Hydroxy-2-phenylpropyl carbamate” which has the molecular formula C10H13NO3 .


Chemical Reactions Analysis

While specific chemical reactions involving “5-(3-Hydroxy-2-phenylpropyl)-2-methoxyphenol” are not mentioned in the retrieved sources, related compounds such as 3-hydroxy-2-aryl acrylate have been noted for their role as a precursor in the synthesis of natural products and essential drugs .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(3-Hydroxy-2-phenylpropyl)-2-methoxyphenol” are not extensively detailed in the retrieved sources. It is known that the compound should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Antioxidant Activity

5-(3-Hydroxy-2-phenylpropyl)-2-methoxyphenol and related phenyl ether derivatives exhibit significant antioxidant activities. For instance, a study on a related compound, 3,4-dihydroxy-5-(3-hydroxy-5-methylphenoxy)benzoic acid, isolated from the fungus Aspergillus carneus, demonstrated strong antioxidant properties comparable to ascorbic acid (Xu et al., 2017).

Atmospheric Chemistry and Environmental Impact

In atmospheric chemistry, derivatives of 5-(3-Hydroxy-2-phenylpropyl)-2-methoxyphenol, such as coniferyl alcohol, are studied for their reactions in the atmosphere. The heterogeneous reaction of coniferyl alcohol with NO3 radicals, which produces various products including glycolic acid and oxalic acid, has implications for understanding wood smoke emissions and their environmental impact (Liu et al., 2017).

Synthesis and Structure-Activity Studies

5-(3-Hydroxypropyl)-7-methoxy-2-(3′-methoxy-4′-hydroxyphenyl)benzo[b]furan-3-carbaldehyde, a compound related to 5-(3-Hydroxy-2-phenylpropyl)-2-methoxyphenol, has been synthesized for structure-activity studies, particularly as a potent A1 adenosine antagonist. Efficient synthesis methods for such compounds are crucial for further pharmacological research (Hutchinson et al., 1997).

Phytochemicals and Natural Product Chemistry

Phenolic compounds, including those structurally related to 5-(3-Hydroxy-2-phenylpropyl)-2-methoxyphenol, are often isolated from various plants and studied for their potential therapeutic properties. For example, compounds isolated from Sorbus lanata demonstrated significant DPPH radical scavenging activities (Uddin et al., 2013).

properties

IUPAC Name

5-(3-hydroxy-2-phenylpropyl)-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-19-16-8-7-12(10-15(16)18)9-14(11-17)13-5-3-2-4-6-13/h2-8,10,14,17-18H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCXBSOYUFQBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(CO)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Hydroxy-2-phenylpropyl)-2-methoxyphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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